molecular formula C10H8N2O3 B178264 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid CAS No. 13250-97-0

4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B178264
CAS No.: 13250-97-0
M. Wt: 204.18 g/mol
InChI Key: WHJTTWIMQIGVJK-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound is known for its unique structure, which includes a naphthyridine core substituted with hydroxy and carboxylic acid groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Chemical Reactions Analysis

4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity . The naphthyridine core can also participate in π-π stacking interactions, further influencing its biological effects .

Properties

IUPAC Name

7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-5-2-3-6-8(13)7(10(14)15)4-11-9(6)12-5/h2-4H,1H3,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJTTWIMQIGVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927709
Record name 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid
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Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13250-97-0, 13317-11-8
Record name nor-Nalidixic acid
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Record name 1,4-Dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
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Record name 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid
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Record name 1,4-Dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
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Record name 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid
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Record name 1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
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Record name 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid
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Reactant of Route 3
4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid
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4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid
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Reactant of Route 6
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Customer
Q & A

Q1: What is known about the structural characteristics of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid?

A: Research has utilized various spectroscopic techniques to characterize the structure of this compound. [] FTIR and FT-Raman spectroscopy were employed to obtain vibrational spectra of the molecule. [] These spectra were further interpreted using computational methods like DFT/6-311G(d,p) in conjunction with VPT2, VSCF, and PT2-VSCF, revealing significant insights into the molecule's vibrational modes and interatomic interactions. [] The study also identified combination and overtone bands in the FTIR spectrum, contributing further to understanding the molecule's vibrational characteristics. [] Additionally, UV-Vis spectroscopy was used to analyze the electronic transitions of the molecule in different solvents, providing insights into its electronic structure. []

Q2: How does the structure of this compound relate to its potential biological activity?

A: While direct structure-activity relationship (SAR) studies on this compound itself are limited in the provided research, derivatives, specifically esters, have shown promising antibacterial activity. [] For example, ethyl and butyl esters of 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid demonstrated in vivo efficacy against gram-negative bacteria, including Escherichia coli. [] This suggests modifications to the carboxylic acid group can influence biological activity and that a pro-drug mechanism might be involved. []

Q3: Have any computational studies been performed on this compound?

A: Yes, computational chemistry played a crucial role in understanding the structural and electronic properties of this compound. [] Density functional theory (DFT) calculations were performed using the 6-311G(d,p) basis set to optimize the molecule's geometry and compute vibrational frequencies. [] These calculations were further refined using methods like VPT2, VSCF, and PT2-VSCF to account for anharmonic effects. [] Additionally, time-dependent density functional theory (TD-DFT) was employed to simulate the UV-Vis spectrum and analyze electronic transitions. [] These computational studies provided valuable insights into the molecule's structure, bonding, and electronic properties. []

Q4: What are the potential applications of this compound based on the available research?

A: While the provided research primarily focuses on the fundamental characterization of this compound, its derivatives, particularly the ethyl and butyl esters of 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, show promise as potential antibacterial agents. [] Further research is needed to explore their efficacy, safety, and potential for development into new antibacterial drugs.

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